molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No.: B1362261
CAS No.: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the acetylation of o-methoxyphenol followed by bromination and subsequent deacetylation . Another method includes the fluorination of 2-hydroxyacetophenone derivatives . These reactions typically require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

5-Fluoro-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

5-Fluoro-2-methoxyphenol is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenolic ring. This unique structural arrangement enhances its reactivity and potential biological activities. The fluorine atom increases lipophilicity, which can influence absorption and distribution in biological systems, while the methoxy group may facilitate interactions with various biological molecules through hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. For instance, it may inhibit enzymes involved in oxidative stress responses, which can have implications for cellular functions and disease processes.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer A-549 cells demonstrated that certain concentrations of this compound led to a reduction in viable cell numbers, indicating its potential as an anticancer agent. The compound's cytotoxicity was evaluated using the CellTiter-Glo® luminescent cell proliferation assay, revealing a dose-dependent impact with an IC50 value around 50 µM for some derivatives .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Halogenated phenols, including this compound, are known for their effectiveness against bacteria and fungi. Research shows that compounds with similar structures can modulate oxidative stress and inflammatory responses, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory activity as well. Its structural features allow it to act as a COX-2 inhibitor, which is significant in reducing inflammation-related pain and conditions. Studies have demonstrated that related compounds exhibit varying degrees of inhibition on COX-2 gene expression in inflammatory models .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A-549 cells
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryCOX-2 inhibition

Case Study: Cytotoxicity Analysis

In a detailed cytotoxicity analysis involving various derivatives of this compound, it was found that compounds showed significant toxicity towards lung cancer cells while being less harmful to healthy hepatocytes. Concentrations below 10 µM were non-toxic to healthy cells but exhibited notable cytotoxicity at higher concentrations (30%-40% cell death) in cancerous cells .

Properties

IUPAC Name

5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJKLEQAFZWIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379100
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-97-6
Record name 5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Fluoro-2-methoxyphenol interact with the Oriental fruit fly, and what are the downstream effects?

A1: The research paper you provided focuses on the development of di- and tri-fluorinated analogs of methyl eugenol, a known attractant for the Oriental fruit fly. While the abstract doesn't explicitly mention this compound, it's likely that this compound was investigated as part of the study on fluorinated analogs.

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its analogs in the context of attracting the Oriental fruit fly?

A: While the abstract doesn't provide specific details on the SAR of this compound and its analogs, it's highly likely that the researchers investigated how modifications to the methyl eugenol structure, specifically the addition of fluorine atoms, impacted its ability to attract the flies. []

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